molecular formula C23H20O3 B2567969 (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 358656-54-9

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2567969
CAS No.: 358656-54-9
M. Wt: 344.41
InChI Key: YRUQZSMVYPPMEO-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general steps are as follows:

  • Starting Materials

    • 4-(Benzyloxy)benzaldehyde
    • 3-Methoxyacetophenone
  • Reaction Conditions

      Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

      Solvent: Ethanol or methanol

      Temperature: Room temperature to reflux conditions

  • Procedure

    • Dissolve 4-(Benzyloxy)benzaldehyde and 3-methoxyacetophenone in ethanol.
    • Add a catalytic amount of sodium hydroxide.
    • Stir the mixture at room temperature or heat under reflux for several hours.
    • After completion, neutralize the reaction mixture with dilute acid.
    • Isolate the product by filtration and purify by recrystallization.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

  • Oxidation

    • Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
    • Conditions: Acidic or basic medium
    • Products: Corresponding carboxylic acids or quinones
  • Reduction

    • Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
    • Conditions: Solvent such as ethanol or ether
    • Products: Corresponding alcohols
  • Substitution

    • Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)
    • Conditions: Varies depending on the reagent
    • Products: Halogenated or substituted derivatives

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium at room temperature.

    Reduction: NaBH₄ in ethanol at room temperature.

    Substitution: Br₂ in chloroform at room temperature.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, chalcones are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and interaction with cellular pathways.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on their ability to inhibit specific enzymes or receptors involved in disease processes.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Hydroxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-Benzyloxyphenyl)-1-phenylprop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one stands out due to the presence of both benzyloxy and methoxy groups. These functional groups enhance its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-25-22-9-5-8-20(16-22)23(24)15-12-18-10-13-21(14-11-18)26-17-19-6-3-2-4-7-19/h2-16H,17H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUQZSMVYPPMEO-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.